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Compound of Interest

Compound Name: Diethyl(ethylsulfamoyl)amine

CAS No.: 1094661-86-5

Cat. No.: B1452642

Get Quote

CAS Number: 1094661-86-5 Molecular Formula:

Molecular Weight: 180.27 g/mol IUPAC Name:

-diethyl-

-ethylsulfamide

Introduction & Structural Context
Diethyl(ethylsulfamoyl)amine is a sulfamide derivative characterized by a central sulfuryl

group (

) flanked by two distinct amine environments: a tertiary diethylamine moiety and a secondary
ethylamine moiety. This asymmetry is the critical feature for spectroscopic assignment.

Unlike sulfonamides (

), sulfamides (

) possess a unique
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connectivity that influences the electron density and magnetic environment of the

-protons. The

group acts as a strong electron-withdrawing core, deshielding adjacent alkyl protons, while the
asymmetry allows for clear differentiation between the

-diethyl and

-ethyl groups in NMR analysis.

Synthesis & Provenance Logic
To understand the impurity profile and spectral expectations, one must recognize the standard

synthetic route. This compound is typically synthesized via the nucleophilic substitution of

diethylsulfamoyl chloride with ethylamine.

Precursor Signature: Diethylsulfamoyl chloride (

) typically shows a deshielded quartet at

3.43 ppm (CDCl3). Upon amination to form the target sulfamide, this quartet shifts upfield
(shielded) to

~3.25–3.30 ppm due to the replacement of the highly electronegative chlorine with the less
electronegative nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the consensus spectroscopic signature in deuterochloroform (

).

H NMR Analysis (400 MHz,

)
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Shift (
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Coupling (

, Hz)
Assignment

Structural
Logic

4.30 - 4.60 Broad Singlet 1H - NH

Exchangeabl

e proton.

Shift varies

with

concentration

and

temperature.

3.28 Quartet 4H 7.1

Deshielded

by

. Equivalent

ethyl groups

due to free

rotation.

3.05 Multiplet/dq 2H 7.1, 5.5

Coupled to

both the

methyl group

and the

adjacent NH

proton.

1.18 Triplet 6H 7.1

Terminal

methyls of

the diethyl

group.

1.14 Triplet 3H 7.1

Terminal

methyl of the

mono-ethyl

group.

Expert Insight:
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Differentiation: The key to confirming the structure is distinguishing the integration ratio of 4:2

in the 2.9–3.4 ppm region. The

-diethyl protons (4H) will always appear slightly downfield of the

-ethyl protons (2H) due to the inductive effect of the second ethyl group versus the proton on
the nitrogen.

Solvent Effects: In

, the NH proton will shift downfield (typically

7.0–7.5 ppm) and may show clear triplet coupling to the adjacent methylene group, resolving
the multiplet at 3.05 ppm into a distinct quintet or doublet of quartets.

C NMR Analysis (100 MHz,

)
Chemical Shift (

, ppm)
Assignment Electronic Environment

42.1
Alpha-carbon. Deshielded by

.

38.4

Alpha-carbon.[1] Slightly more

shielded than the tertiary

amine carbons.

14.2 Beta-carbon (Methyl).

13.6 Beta-carbon (Methyl).

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the vibrational modes of the sulfonyl group and the single N-

H bond.

3260 – 3300 cm⁻¹ (
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,

):

stretching vibration. This band confirms the presence of the secondary amine side (

). Absence of this band would indicate bis-alkylation (impurity).

2970 – 2870 cm⁻¹ (

):

aliphatic stretching (methyl/methylene).

1320 – 1340 cm⁻¹ (

): Asymmetric

stretching. This is a diagnostic band for sulfonamides/sulfamides.

1140 – 1150 cm⁻¹ (

): Symmetric

stretching.

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Molecular Ion:

: observed at m/z 181.1.

: observed at m/z 203.1.

Fragmentation Pattern (MS/MS):

m/z 181
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152: Loss of an ethyl group (

).

m/z 181

72: Characteristic fragment corresponding to the diethylamine cation

, formed by the cleavage of the

bond.

m/z 181

46: Loss of secondary amine fragment.

Experimental Protocols & Visualization
Protocol: Sample Preparation for NMR

Solvent Selection: Use

(99.8% D) for routine purity checks. Use

if NH coupling resolution is required.

Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.

Filtration: If the sample appears cloudy (common with sulfamides due to moisture

absorption), filter through a small plug of glass wool or anhydrous

directly into the NMR tube.

Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1s, 16 scans).

Visual Logic: Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the NMR signals and the

fragmentation pathways in MS.
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Diethyl(ethylsulfamoyl)amine
(MW 180.27)
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N'-Ethyl Group
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[Et2N]+

S-N Cleavage

Fragment m/z 152
[M - Et]+

Ethyl Loss

1H NMR: 3.28 ppm (q, 4H)
13C NMR: ~42 ppm

Generates

1H NMR: 3.05 ppm (m, 2H)
1H NMR: 4.30 ppm (NH)Generates

Distinct Integration (2:1)

Click to download full resolution via product page

Caption: Logical mapping of structural moieties to specific spectroscopic signals and mass

spectrometry fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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